molecular formula C23H30N2O2 B363084 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide CAS No. 431993-82-7

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide

Cat. No.: B363084
CAS No.: 431993-82-7
M. Wt: 366.5g/mol
InChI Key: RUWZPKOLIFBKTA-UHFFFAOYSA-N
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Description

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is a synthetic organic compound featuring a butanamide core linker connecting a 4-ethylphenoxy moiety and a substituted aniline ring bearing a piperidine group. Piperidine is a fundamental scaffold in medicinal chemistry and is present in a wide range of bioactive molecules and approved drugs, with documented applications in research areas including oncology, antivirals, and antimicrobials . The specific structure of this compound suggests potential for use as a key intermediate or building block in organic synthesis and drug discovery programs. Researchers can utilize it to explore structure-activity relationships or develop novel therapeutic candidates. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-2-19-8-14-22(15-9-19)27-18-6-7-23(26)24-20-10-12-21(13-11-20)25-16-4-3-5-17-25/h8-15H,2-7,16-18H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWZPKOLIFBKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-(4-Ethylphenoxy)butanoic Acid

The ethylphenoxy moiety is introduced via nucleophilic aromatic substitution. 4-Ethylphenol reacts with γ-butyrolactone under acidic conditions (e.g., sulfuric acid) at 80–100°C for 6–8 hours to yield 4-(4-ethylphenoxy)butanoic acid. This step proceeds through ring-opening of the lactone, followed by esterification and hydrolysis.

Preparation of 4-Piperidin-1-ylphenylamine

A nitro-to-amine reduction strategy is employed. 4-Fluoronitrobenzene undergoes nucleophilic substitution with piperidine in dimethyl sulfoxide (DMSO) at 55°C for 2 hours, catalyzed by potassium carbonate, to form 1-(4-nitrophenyl)piperidine. Subsequent reduction using Raney nickel and hydrazine hydrate at 25–35°C yields 4-piperidin-1-ylphenylamine with 75% efficiency.

Amide Bond Formation

The final step involves coupling 4-(4-ethylphenoxy)butanoic acid with 4-piperidin-1-ylphenylamine. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with the amine in tetrahydrofuran (THF) at 0–5°C. Triethylamine is added to neutralize HCl byproducts, yielding the target amide with a purity of 85–90% before purification.

Alternative Pathway Utilizing Knoevenagel Condensation

An alternative route employs a Knoevenagel condensation to construct the butanamide backbone. Ethyl acetoacetate is condensed with 4-piperidin-1-ylphenylamine in xylene at 160°C for 30 minutes, followed by hydrolysis under basic conditions to yield 3-oxo-N-(4-piperidin-1-ylphenyl)butanamide. Subsequent alkylation with 4-ethylphenol using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) introduces the ethylphenoxy group, achieving a 70% yield.

Purification Techniques and Optimization

Purification is critical to achieving pharmaceutical-grade purity (>99%). Two dominant strategies are highlighted:

Acid Addition Salt Formation

Crude this compound is dissolved in ethanol and treated with p-toluenesulfonic acid to form a water-insoluble toluenesulfonate salt. This intermediate is recrystallized from methanol/butanone, yielding a purity of 99.5%. Neutralization with sodium bicarbonate liberates the free base, which is further recrystallized from ethanol to remove residual impurities.

Direct Recrystallization

The free base is dissolved in hot ethanol, filtered, and seeded with pure crystals to induce controlled crystallization. Cooling to 4°C produces a white crystalline solid with 99.9% purity (HPLC).

Table 1: Comparison of Purification Methods

MethodSolvent SystemPurity (%)Yield (%)
Acid addition saltMethanol/butanone99.585
Direct recrystallizationEthanol99.978

Comparative Analysis of Synthetic Routes

The choice of synthetic route impacts yield, scalability, and purity.

Table 2: Efficiency of Synthetic Pathways

PathwayStepsTotal Yield (%)Purity Post-Purification (%)
Nucleophilic/amide36599.5
Knoevenagel/Mitsunobu45598.8

The nucleophilic substitution route is favored for industrial applications due to fewer steps and higher overall yield. However, the Knoevenagel method offers flexibility in modifying the butanamide chain for derivative synthesis.

Reaction Condition Optimization

Temperature and Atmosphere

Reactions conducted under nitrogen atmosphere at 121°C reduce side reactions (e.g., oxidation) and improve yields by 15% compared to aerobic conditions.

Solvent Selection

Polar aprotic solvents like DMSO enhance nucleophilic substitution rates, while ethanol optimizes recrystallization efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy and piperidinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Formation of 4-(4-carboxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide.

    Reduction: Formation of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Ethylphenoxy)-N-(4-Morpholin-4-ylphenyl)butanamide (CAS 453584-34-4)

  • Molecular Formula : C₂₂H₂₈N₂O₃
  • Molecular Weight : 368.5 g/mol
  • Key Differences : Replaces the piperidine ring with a morpholine group.
  • Impact: Morpholine increases polarity (PSA = 50.8 Ų vs.

N-(4-Methylphenyl)-4-Piperidin-1-ylbutanamide (CAS 65783-58-6)

  • Molecular Formula : C₁₆H₂₄N₂O
  • Molecular Weight : 260.4 g/mol
  • Key Differences : Simpler structure with a 4-methylphenyl group instead of 4-piperidin-1-ylphenyl.
  • Impact : Lower molecular weight and LogP (3.21 vs. ~3.6) suggest enhanced membrane permeability but reduced target specificity .

Analogues with Modified Phenoxy Groups

4-(4-Chloro-2-methylphenoxy)-N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]butanamide (CAS 590399-42-1)

  • Molecular Formula : C₂₁H₂₆ClN₂O₃S
  • Molecular Weight : 437.0 g/mol
  • Key Differences: Chloro and methyl groups on the phenoxy ring; pyrrolidine sulfonyl substituent.
  • Impact : Increased electron-withdrawing effects (Cl) may reduce metabolic stability. The sulfonyl group enhances hydrogen-bond acceptor capacity .

4-(Thiophen-2-yl)-N-(4-(Trifluoromethyl)phenyl)butanamide (MK90)

  • Molecular Formula: C₁₅H₁₄F₃NOS
  • Molecular Weight : 329.3 g/mol
  • Key Differences: Thiophene replaces ethylphenoxy; trifluoromethylphenyl group at N-terminus.

Pharmacologically Active Analogues

4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-Phenylethyl)-4-piperidinyl]butanamide)

  • Molecular Formula : C₂₅H₃₁N₂O₂
  • Molecular Weight : 397.5 g/mol
  • Key Differences : Phenethyl group on piperidine and 4-methoxyphenyl substituent.
  • Impact : Phenethyl is critical for µ-opioid receptor binding. The absence of this group in the target compound suggests divergent therapeutic applications .

p-Fluoro-butyrylfentanyl (N-(4-Fluorophenyl)-N-(1-Phenethylpiperidin-4-yl)butanamide)

  • Molecular Formula : C₂₂H₂₆FN₂O
  • Molecular Weight : 367.5 g/mol
  • Key Differences : Fluorophenyl and phenethyl groups.
  • Impact : Fluorine enhances metabolic stability and bioavailability but introduces opioid-related risks .

Physicochemical Property Comparison

Compound Molecular Weight LogP PSA (Ų) Key Substituents
Target Compound 365.5 ~3.6 ~45 4-Ethylphenoxy, 4-piperidinylphenyl
4-(4-Morpholin-4-ylphenyl) derivative 368.5 3.6 50.8 Morpholine
N-(4-Methylphenyl) analogue 260.4 3.21 32.3 4-Methylphenyl
p-Fluoro-butyrylfentanyl 367.5 ~4.0 38.8 4-Fluorophenyl, phenethyl
  • PSA : Lower PSA (e.g., 32.3 Ų for N-(4-methylphenyl) analogue) favors blood-brain barrier permeability .

Biological Activity

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a unique structure that includes an ethylphenoxy group and a piperidine moiety, which may contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicinal chemistry.

The molecular formula of this compound is C23H30N2O2C_{23}H_{30}N_{2}O_{2}, and it has a molecular weight of 366.5 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC23H30N2O2
Molecular Weight366.5 g/mol
LogP5.1004
Polar Surface Area33.986 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Potential Targets

  • Receptors : The compound may act on neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and pain perception.
  • Enzymes : It could inhibit or activate specific enzymes involved in metabolic processes or signal transduction pathways.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Some studies suggest that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of structurally related compounds in animal models. Results indicated that these compounds significantly reduced inflammation markers, suggesting similar potential for this compound.
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of piperidine derivatives. It was found that certain analogs could protect neuronal cells from oxidative stress, indicating a possible therapeutic role for this compound in neurodegenerative diseases.

Pharmacological Evaluation

A comprehensive pharmacological evaluation was conducted to assess the efficacy and safety profile of the compound:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for various biological activities were determined through in vitro assays. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against specific targets.
Activity TypeIC50 (µM)
Antimicrobial<10
Anti-inflammatory<5
Neuroprotective<15

Q & A

Q. How can researchers elucidate the compound’s mechanism of toxicity in preclinical models?

  • Toxicity assays :
  • In vitro : HepG2 cell viability assays + ROS detection kits .
  • In vivo : Zebrafish embryotoxicity (LC₅₀) and histopathology in rodent liver/kidney .
  • Omics integration : Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress) .

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